2-Bromo-5-methoxybenzenecarbothioamide
Overview
Description
2-Bromo-5-methoxybenzenecarbothioamide is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H8BrNOS/c1-11-5-2-3-7(9)6(4-5)8(10)12/h2-4H,1H3,(H2,10,12)
. This indicates that the molecule consists of a benzene ring substituted with a bromo group, a methoxy group, and a carbothioamide group . Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Metabolic Pathways and Radiosynthesis
- Studies on related brominated and methoxy compounds have focused on their metabolism and potential use in medical imaging. For instance, research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has elucidated its metabolic pathways in rats, identifying various metabolites that result from oxidative deamination and demethylation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Similarly, radiosynthesis studies have developed new radioiodinated ligands for serotonin-5HT2-receptors, which could be promising tracers for γ-emission tomography (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Synthesis and Chemical Properties
- Research into the synthesis and properties of related compounds, such as sterically protected diphosphene and fluorenylidenephosphine bearing the 2, 6-di-tert-butyl-4-methoxyphenyl group, provides insights into how modifications to the chemical structure can influence electronic properties and reactivity (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003). This knowledge could be applied to the design and synthesis of novel compounds with specific electronic characteristics or reactivity profiles, including 2-Bromo-5-methoxybenzenecarbothioamide.
Anticancer Research
- Methoxy and bromo substitutions on certain benzamide structures have been explored for their potent cytotoxic effects, especially against human breast adenocarcinoma MCF7 cell line. The study of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives revealed that specific substitutions could significantly enhance anticancer activity, highlighting the importance of structural modifications in developing therapeutic agents (González, Ovejero-Sánchez, Vicente-Blázquez, Medarde, González-Sarmiento, & Pélaez, 2021).
Antioxidant Activity
- The antioxidant activities of bromophenols isolated from marine algae suggest that brominated and methoxylated compounds can exhibit significant radical scavenging properties. Such research indicates potential applications of these compounds, including this compound, in protecting against oxidative stress-related damage or diseases (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-methoxybenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c1-11-5-2-3-7(9)6(4-5)8(10)12/h2-4H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNMFXMNMSKPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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